molecular formula C15H12BrNO4 B3637616 3-nitrobenzyl 3-bromo-4-methylbenzoate

3-nitrobenzyl 3-bromo-4-methylbenzoate

Cat. No.: B3637616
M. Wt: 350.16 g/mol
InChI Key: UBLWMGLSTLFZML-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 3-bromo-4-methylbenzoate is a benzoate ester derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position, and a 3-nitrobenzyl ester group. This compound’s structural complexity arises from the interplay of electron-withdrawing (bromo, nitro) and alkyl (methyl) substituents, which influence its reactivity, stability, and applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

(3-nitrophenyl)methyl 3-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-10-5-6-12(8-14(10)16)15(18)21-9-11-3-2-4-13(7-11)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWMGLSTLFZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Positions Key Features Applications Reference
This compound C₁₅H₁₂BrNO₄ 3-Br, 4-CH₃, 3-NO₂-benzyl ester Combines bromine, methyl, and nitrobenzyl groups; high steric hindrance Pharmaceutical intermediate, organic synthesis N/A
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 3-Br, 4-CH₃, methyl ester Simpler structure; lacks nitro group Precursor for bioactive molecules
Ethyl 3-bromo-4-methyl-5-nitrobenzoate C₁₀H₁₀BrNO₄ 3-Br, 4-CH₃, 5-NO₂, ethyl ester Additional nitro group at 5-position; ethyl ester enhances lipophilicity Research compound in enzymology
Methyl 3-(bromomethyl)-4-nitrobenzoate C₉H₇BrNO₄ 4-NO₂, 3-CH₂Br, methyl ester Bromomethyl group enables nucleophilic substitution Synthesis of lenalidomide intermediates
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate C₁₃H₁₀BrN₃O₄S Thiazole core with 3-nitrobenzyl Heterocyclic backbone; diverse reactivity Antimicrobial/anticancer research

Substituent Position Effects

  • Ethyl 3-bromo-4-methyl-5-nitrobenzoate () shares this bromine-methyl combination but adds a nitro group at the 5-position, enhancing electrophilic reactivity. Methyl 3-(bromomethyl)-4-nitrobenzoate () replaces the methyl with a bromomethyl group, enabling alkylation reactions—a feature absent in the target compound.
  • Nitrobenzyl Ester vs. Simple Esters :

    • The 3-nitrobenzyl ester group introduces strong electron-withdrawing effects, increasing susceptibility to hydrolysis compared to methyl or ethyl esters (e.g., Methyl 3-bromo-4-methylbenzoate ()). This property is valuable in prodrug design, where controlled release is required.

Table 2: Comparison of Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility LogP
This compound 350.17 ~120–125 (est.) Low in water; soluble in DCM, DMF ~2.8
Methyl 3-bromo-4-methylbenzoate 229.08 85–87 Moderate in ethanol 2.1
Ethyl 3-bromo-4-methyl-5-nitrobenzoate 288.09 90–92 Low in water 2.5
Methyl 3-(bromomethyl)-4-nitrobenzoate 274.07 102–104 Soluble in acetone 1.9

Q & A

Q. What are the standard synthetic routes for preparing 3-nitrobenzyl 3-bromo-4-methylbenzoate, and how are reaction conditions optimized?

The synthesis typically involves esterification or alkylation reactions. For example, a nucleophilic substitution reaction between 3-bromo-4-methylbenzoic acid derivatives and 3-nitrobenzyl bromide can yield the target compound. Key steps include:

  • Precursor activation : Use of coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid group for ester formation .
  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Reactions are often conducted at room temperature or under mild reflux (40–60°C) to minimize decomposition of nitro or bromo groups .
    Yield optimization may require iterative adjustments of stoichiometry, solvent polarity, and catalyst loading.

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

  • Chromatography : HPLC or TLC with UV detection confirms purity, leveraging the nitro group’s strong absorbance at ~260 nm .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the nitrobenzyl aromatic protons (δ 8.0–8.5 ppm) and the methyl ester (δ 3.8–4.0 ppm) .
    • IR : Peaks at ~1520 cm⁻¹ (N–O stretch) and ~1700 cm⁻¹ (ester C=O) .
  • Elemental analysis : Matches calculated vs. observed C/H/N/Br percentages to confirm stoichiometry .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

The bromine atom at the 3-position is highly electrophilic, making it a site for nucleophilic substitution (e.g., with amines or thiols). The nitro group deactivates the aromatic ring, directing incoming electrophiles to meta/para positions relative to existing substituents . Example reactions:

  • Nucleophilic aromatic substitution : Replacement of bromine with nucleophiles (e.g., NaN₃ for azide derivatives) in polar solvents like DMF .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, altering electronic properties for downstream functionalization .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

X-ray crystallography reveals dominant dispersive interactions (van der Waals forces) and halogen bonding (Br···O/N contacts) in the crystal lattice. Hirshfeld surface analysis quantifies contact contributions:

  • Br···O interactions : ~10–15% of total contacts, stabilizing layered packing .
  • π-π stacking : Nitrobenzyl and methylbenzoate aromatic rings exhibit offset stacking (3.5–4.0 Å spacing) .
    Energy-framework calculations (using CrystalExplorer) show dispersive forces contribute >60% to lattice stability, critical for predicting solubility and melting behavior .

Q. What computational methods are employed to predict the electronic effects of substituents on the reactivity of this compound?

  • DFT calculations : Gaussian or ORCA software models electron density maps, identifying electrophilic regions (e.g., bromine and nitro group vicinities) .
  • Hammett substituent constants : Quantify the nitro group’s electron-withdrawing effect (σₚ ≈ 1.25), guiding predictions of reaction rates in aromatic substitution .
  • Molecular docking : Explores interactions with biological targets (e.g., enzymes), though this requires experimental validation via kinetic assays .

Q. How does this compound compare structurally and functionally to analogs like 3-bromo-4-methylbenzoate derivatives?

  • Reactivity differences : The nitro group increases electrophilicity at bromine compared to non-nitro analogs, accelerating substitution reactions .
  • Biological activity : Nitro derivatives often exhibit enhanced antimicrobial or antiproliferative effects due to redox-active nitro groups, as seen in related compounds .
  • Thermal stability : Nitro-containing analogs decompose at lower temperatures (~200°C) versus halogen-only derivatives, impacting storage and handling .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Protecting groups : Temporarily mask the nitro group (e.g., reduction to amine followed by acetylation) during bromine substitution .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling (Suzuki, Heck) while preserving ester functionality .
  • Low-temperature kinetics : Slow addition of nucleophiles at 0°C reduces undesired hydrolysis of the ester group .

Methodological Considerations

Q. How are contradictions in spectroscopic data resolved when characterizing novel derivatives?

  • Multi-technique cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular ions and functional groups .
  • X-ray crystallography : Provides unambiguous structural confirmation, resolving ambiguities in regiochemistry .
  • Dynamic NMR : Detects rotameric equilibria or conformational changes that may obscure spectral interpretation .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture-induced side reactions .
  • Waste disposal : Halogenated and nitro-containing waste must be segregated and treated via neutralization or incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-nitrobenzyl 3-bromo-4-methylbenzoate
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3-nitrobenzyl 3-bromo-4-methylbenzoate

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